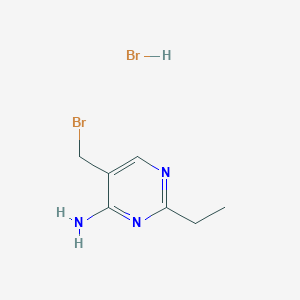
2-Chloro-1-propanesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-1-propanesulfonyl Chloride can be synthesized through the chlorination of 1-propanesulfonyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
C3H7SO2Cl+SOCl2→C3H6Cl2O2S+SO2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-propanesulfonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with aromatic compounds.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Applications De Recherche Scientifique
2-Chloro-1-propanesulfonyl Chloride is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Chloro-1-propanesulfonyl Chloride involves its role as an electrophile in various chemical reactions. It reacts with nucleophiles, such as amines, alcohols, and thiols, through nucleophilic substitution reactions. The sulfonyl chloride group (SO2Cl) is highly reactive and facilitates the formation of sulfonamide, sulfonate, and sulfonothioate bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropanesulfonyl Chloride: Similar in structure but with the chlorine atom on the third carbon instead of the second.
2-Propanesulfonyl Chloride: Lacks the chlorine atom on the second carbon.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom.
Uniqueness
2-Chloro-1-propanesulfonyl Chloride is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis for the preparation of various sulfonyl-containing compounds .
Propriétés
Numéro CAS |
2386-59-6 |
|---|---|
Formule moléculaire |
C₃H₆Cl₂O₂S |
Poids moléculaire |
177.05 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)




